molecular formula C28H44O2 B1670903 Doxercalciferol CAS No. 54573-75-0

Doxercalciferol

カタログ番号 B1670903
CAS番号: 54573-75-0
分子量: 412.6 g/mol
InChIキー: HKXBNHCUPKIYDM-UHICYICISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxercalciferol is a synthetic analog of ergocalciferol, also known as vitamin D2 . It is used to help maintain healthy levels of parathyroid hormone in people with chronic kidney disease who are on dialysis . It is also used for the treatment of secondary hyperparathyroidism and metabolic bone disease .


Synthesis Analysis

Doxercalciferol is synthesized from ergosterol . An efficient 2-stage method for the synthesis of Doxercalciferol has been developed, which is used in disorders of calcium-phosphorus homeostasis in chronic dialysis patients .


Molecular Structure Analysis

The molecular formula of Doxercalciferol is C28H44O2 . The molecular weight is 412.6 g/mol . The structure of Doxercalciferol includes various functional groups and bonds that contribute to its biological activity .

科学的研究の応用

Treatment of Secondary Hyperparathyroidism

  • Summary of Application : Doxercalciferol is used as a prodrug for 1α,25-dihydroxyvitamin D2 for the treatment of secondary hyperparathyroidism . Secondary hyperparathyroidism is a common complication of chronic kidney disease characterized by elevated parathyroid hormone levels. It’s often due to a decrease in renal function and impaired vitamin D synthesis.
  • Methods of Application : Doxercalciferol is administered orally or intravenously . The drug is metabolized in the liver to its active form, 1α,25-dihydroxyvitamin D2, which then acts to suppress parathyroid hormone synthesis and secretion .
  • Results or Outcomes : The administration of Doxercalciferol has been shown to effectively reduce parathyroid hormone levels in patients with secondary hyperparathyroidism . The bioavailability of the active metabolite from a single 5µg oral-capsule dose was estimated to be normally ∼42% of that from a 5µg intravenous injection .

Potential Drug for Targeting Sirtuin 1

  • Summary of Application : Doxercalciferol has been identified as a potential drug for targeting Sirtuin 1, a protein that has been implicated in cellular health and longevity .
  • Methods of Application : The specific methods of application for this use of Doxercalciferol are not detailed in the available literature .
  • Results or Outcomes : While the potential of Doxercalciferol in this application is promising, the study emphasizes that further rigorous clinical validations are necessary before it can move into clinical applications .

Pharmacokinetics of Doxercalciferol

  • Summary of Application : Doxercalciferol has been studied for its pharmacokinetics, which is the way the drug is absorbed, distributed, metabolized, and excreted in the body .
  • Methods of Application : In the study, Doxercalciferol was administered in a range of single and multiple doses to volunteers with and without normal renal and/or hepatic function .
  • Results or Outcomes : The bioavailability of the active metabolite from a single 5µg oral-capsule dose was estimated to be normally ∼42% of that from a 5µg intravenous injection . Steady-state serum concentrations of the active metabolite were attainable within 8 days .

Prodrug for Active Vitamin D

  • Summary of Application : Doxercalciferol has been used as a prodrug for active Vitamin D .
  • Methods of Application : The specific methods of application for this use of Doxercalciferol are not detailed in the available literature .
  • Results or Outcomes : While the potential of Doxercalciferol in this application is promising, the study emphasizes that further rigorous clinical validations are necessary before it can move into clinical applications .

Pharmacokinetics of Doxercalciferol

  • Summary of Application : Doxercalciferol has been studied for its pharmacokinetics, which is the way the drug is absorbed, distributed, metabolized, and excreted in the body .
  • Methods of Application : In the study, Doxercalciferol was administered in a range of single and multiple doses to volunteers with and without normal renal and/or hepatic function .
  • Results or Outcomes : The bioavailability of the active metabolite from a single 5µg oral-capsule dose was estimated to be normally ∼42% of that from a 5µg intravenous injection . Steady-state serum concentrations of the active metabolite were attainable within 8 days .

Prodrug for Active Vitamin D

  • Summary of Application : Doxercalciferol has been used as a prodrug for active Vitamin D .
  • Methods of Application : The specific methods of application for this use of Doxercalciferol are not detailed in the available literature .
  • Results or Outcomes : While the potential of Doxercalciferol in this application is promising, the study emphasizes that further rigorous clinical validations are necessary before it can move into clinical applications .

Safety And Hazards

Doxercalciferol may cause serious allergic reactions, including anaphylaxis and angioedema . Other side effects include chest discomfort, difficulty breathing, chest pain, and slow heartbeats . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and use only in an area provided with appropriate exhaust ventilation .

特性

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-CGMHZMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034214
Record name 1-Hydroxyvitamin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Relatively insoluble
Record name Doxercalciferol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Calcitriol (1α,25-(OH)2D3) and 1α,25-(OH)2D2 regulate blood calcium at levels required for essential body functions. Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney and, in conjunction with parathyroid hormone (PTH), the mobilization of calcium from the skeleton. They act directly on bone cells (osteoblasts) to stimulate skeletal growth, and on the parathyroid glands to suppress PTH (parathyroid hormone) synthesis and secretion. These functions are mediated by the interaction of these biologically active metabolites with specific receptor proteins in the various target tissues. In patients with chronic kidney disease (CKD), deficient production of biologically active vitamin D metabolites (due to lack of or insufficient 25-hydroxyvitamin D-1-alpha-hydroxylase activity) leads to secondary hyperparathyroidism, which contributes to the development of metabolic bone disease.
Record name Doxercalciferol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Doxercalciferol

CAS RN

54573-75-0
Record name Doxercalciferol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54573-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxercalciferol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054573750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxercalciferol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hydroxyvitamin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7α-methyl-1-[(1R,2E)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXERCALCIFEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DIZ9LF5Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxercalciferol
Reactant of Route 2
Doxercalciferol
Reactant of Route 3
Doxercalciferol
Reactant of Route 4
Doxercalciferol
Reactant of Route 5
Doxercalciferol
Reactant of Route 6
Doxercalciferol

Citations

For This Compound
2,760
Citations
RA Upton, JC Knutson, CW Bishop… - Nephrology Dialysis …, 2003 - academic.oup.com
… been available on doxercalciferol and clinically relevant … doxercalciferol per se, but its metabolite, 1,25‐dihydroxyvitamin D 2 [1,25(OH) 2 D 2 ]. In order to optimize use of doxercalciferol, …
Number of citations: 22 academic.oup.com
N Kubodera - Molecules, 2009 - mdpi.com
… of doxercalciferol is much less well understood than for alfacalcidol [26,27,28,29,30,31,32]. The results of a trial with doxercalciferol … After an 8-week washout period, oral doxercalciferol …
Number of citations: 45 www.mdpi.com
VC Dennis, GL Albertson - Annals of Pharmacotherapy, 2006 - journals.sagepub.com
Objective: To review the pharmacology, pharmacokinetics, effectiveness, safety, and therapeutic considerations related to the use of doxercalciferol in the treatment of secondary …
Number of citations: 19 journals.sagepub.com
JH Choi, Q Ke, S Bae, JY Lee, YJ Kim, UK Kim… - Journal of cardiac …, 2011 - Elsevier
… To determine if there is a significant increase in serum calcium level after doxercalciferol treatment, we measured serum calcium levels after different doses of doxercalciferol treatments. …
Number of citations: 40 www.sciencedirect.com
Y Zhang, DK Deb, J Kong, G Ning… - American Journal …, 2009 - journals.physiology.org
… -drug vitamin D analog, doxercalciferol (1α-hydroxyvitamin D … doxercalciferol is a pro-drug that is activated by the hepatic 25-hydroxylase in the body. Here, we report that doxercalciferol …
Number of citations: 138 journals.physiology.org
K Wesseling-Perry, RC Pereira, S Sahney, B Gales… - Kidney international, 2011 - Elsevier
We compared the effects of calcitriol and doxercalciferol, in combination with either calcium carbonate or sevelamer, on bone, mineral, and fibroblast growth factor-23 (FGF-23) …
Number of citations: 180 www.sciencedirect.com
JM Frazão, L Elangovan, HM Maung… - American journal of …, 2000 - Elsevier
Hypercalcemia and hyperphosphatemia frequently necessitate vitamin D withdrawal in hemodialysis patients with secondary hyperparathyroidism. In short-term trials, doxercalciferol (1α…
Number of citations: 142 www.sciencedirect.com
S Attia, J Eickhoff, G Wilding, D McNeel, J Blank… - Clinical Cancer …, 2008 - AACR
… the doxercalciferol … doxercalciferol arm was 17.8 months (95% CI, 14.9-23.6) versus 16.4 months (95% CI, 11.9-23.8) with placebo (P = 0.383). Twenty-four patients in the doxercalciferol …
Number of citations: 67 aacrjournals.org
XX Wang, T Jiang, Y Shen… - American Journal …, 2011 - journals.physiology.org
Diet-induced obesity (DIO) and insulin resistance in mice are associated with proteinuria, renal mesangial expansion, accumulation of extracellular matrix proteins, and activation of …
Number of citations: 110 journals.physiology.org
ECY Chow, M Sondervan, C Jin, GMM Groothuis… - Journal of …, 2011 - Elsevier
ABSTRACT Effects of 1.28 nmol/kg doxercalciferol [1α(OH)D 2 ], a synthetic vitamin D 2 analog that undergoes metabolic activation to 1α,25-dihydroxyvitamin D 2 , the naturally …
Number of citations: 29 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。